
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure . The final product is purified using industrial-scale purification techniques, such as large-scale chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Pyrazole Derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is unique due to its specific structural features, such as the cyclopropyl and morpholine groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H16N2O3S |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RNENBCFQWQFZMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


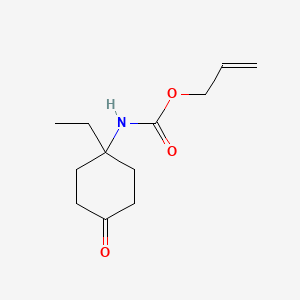
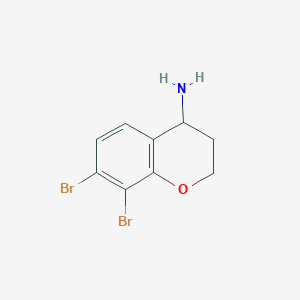

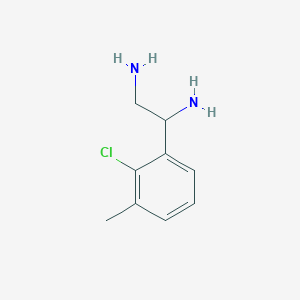
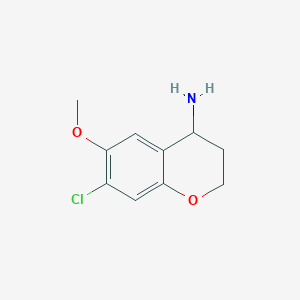
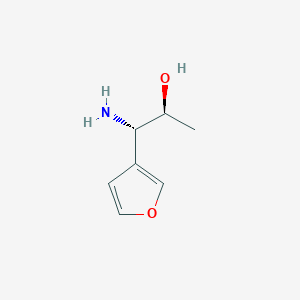
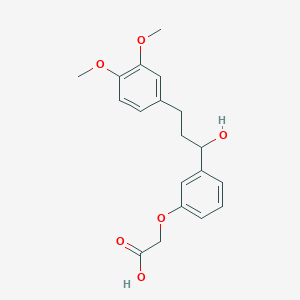
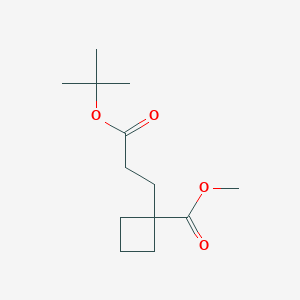
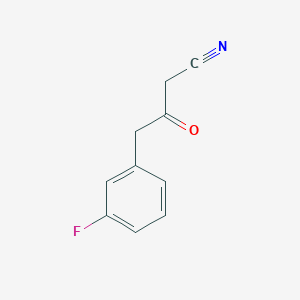
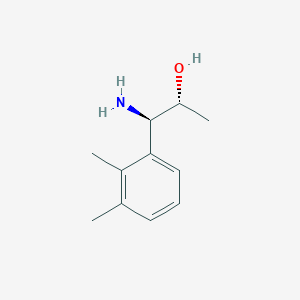
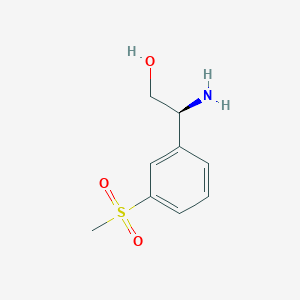
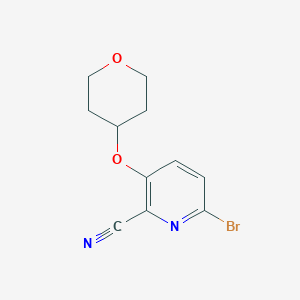
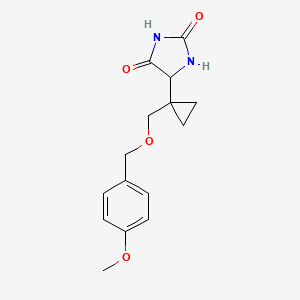
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
